4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol
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Overview
Description
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by a triazole ring fused with a triazine ring, which is further substituted with a phenol group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,2,4-triazole-5-thiol with 2-chloro-4-nitrophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
Scientific Research Applications
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to therapeutic effects . The compound’s ability to form hydrogen bonds and π-π interactions with target proteins is crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine
- 1,2,4-Triazolo(4,3-a)quinoxaline
- Tris(1,2,4)triazolo(1,3,5)triazine
Uniqueness
4-(3-Methyl-1,2,4-triazolo(4,3-b)(1,2,4)triazin-7-yl)phenol is unique due to its specific substitution pattern and the presence of a phenol group, which imparts distinct chemical reactivity and biological activity compared to other triazolotriazine derivatives .
Properties
CAS No. |
86870-03-3 |
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Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
4-(3-methyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-yl)phenol |
InChI |
InChI=1S/C11H9N5O/c1-7-14-15-11-13-10(6-12-16(7)11)8-2-4-9(17)5-3-8/h2-6,17H,1H3 |
InChI Key |
RVBAUYQQABCZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=CC(=N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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